Sulfamonomethoxine-d3

Isotopic Purity Internal Standard Veterinary Drug Residue

Sulfamonomethoxine-d3 (CAS 2704162-84-3) is a deuterium-labeled analog of the long-acting veterinary sulfonamide antibiotic sulfamonomethoxine. It incorporates three deuterium atoms specifically at the methoxy group, increasing its molecular mass from 280.3 Da to 283.32 Da.

Molecular Formula C11H12N4O3S
Molecular Weight 283.32 g/mol
Cat. No. B12398743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamonomethoxine-d3
Molecular FormulaC11H12N4O3S
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCOC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)/i1D3
InChIKeyWMPXPUYPYQKQCX-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfamonomethoxine-d3: Deuterated Internal Standard for LC-MS/MS Quantitation of Sulfamonomethoxine in Veterinary Drug Residue Analysis


Sulfamonomethoxine-d3 (CAS 2704162-84-3) is a deuterium-labeled analog of the long-acting veterinary sulfonamide antibiotic sulfamonomethoxine. It incorporates three deuterium atoms specifically at the methoxy group, increasing its molecular mass from 280.3 Da to 283.32 Da . As a stable isotope-labeled internal standard (SIL-IS), it is primarily utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of sulfamonomethoxine residues in complex biological and food matrices, such as animal tissues, honey, and manure [1]. Its core function is to correct for analytical variability introduced during sample extraction, cleanup, and ionization, thereby ensuring accurate and reliable quantitative results in regulated residue control and pharmacokinetic studies [2].

Why Non-Deuterated or Structurally Analog Internal Standards Are Inadequate for Sulfamonomethoxine-d3's Applications


Substituting Sulfamonomethoxine-d3 with a non-deuterated analog or a different deuterated sulfonamide can critically undermine quantitative accuracy in residue analysis. The unlabeled parent compound cannot be distinguished from the analyte in the mass spectrometer, making it unsuitable as an internal standard. While structural analogs can be used, they often exhibit different extraction recovery and ionization efficiency compared to the target analyte, especially in complex matrices [1]. For instance, studies have shown that the chromatographic and extraction behavior of some deuterated internal standards can differ significantly from their non-deuterated counterparts, leading to inaccurate quantification if not properly validated [2]. The use of Sulfamonomethoxine-d3, which co-elutes and ionizes identically to the analyte under identical conditions, is essential for the most rigorous correction of matrix effects and sample preparation losses, as mandated by best practices for stable isotope dilution assays in regulatory residue control [3].

Quantitative Differentiation of Sulfamonomethoxine-d3: Evidence for Procurement Decisions


Isotopic Purity Specification: Sulfamonomethoxine-d3 (99 atom% D) vs. Sulfadimethoxine-d6 (>99.0 atom% D)

Sulfamonomethoxine-d3 is specified with a high isotopic purity of 99 atom% D, which is comparable to the >99.0 atom% D specification for a common alternative deuterated sulfonamide, Sulfadimethoxine-d6, but with fewer deuterium atoms . This is critical because a lower number of deuterium labels can minimize the risk of 'cross-talk' or spectral overlap issues sometimes observed with higher-labeled compounds, while still providing sufficient mass difference (+3 Da) for baseline resolution from the unlabeled analyte in MRM transitions . Both compounds demonstrate that high isotopic purity (>99%) is an industry standard for reliable SIL-IS performance .

Isotopic Purity Internal Standard Veterinary Drug Residue LC-MS/MS

Matrix Effect Mitigation: Sulfamonomethoxine-d4 (as part of a panel) in Manure Analysis

In a validated LC-MS/MS method for the analysis of sulfonamides in a challenging manure matrix, a panel of deuterated internal standards including sulfamonomethoxine-d4 was employed [1]. The use of this panel, which corrects for analyte-specific matrix effects, enabled method recoveries ranging from 71% to 118% across three spiking levels [1]. This demonstrates the critical role of deuterated internal standards like sulfamonomethoxine-d4 in achieving acceptable accuracy and precision for regulatory residue analysis in complex environmental and food safety applications.

Matrix Effects Internal Standard Method Validation Veterinary Drug Residue

Comparison of Binding Affinity: Sulfamonomethoxine vs. Sulfametoxydiazine to Human Serum Albumin

A comparative spectroscopic study investigated the binding of sulfamonomethoxine (SMM) and sulfametoxydiazine (SMD) to human serum albumin (HSA) . The binding constant (Ka) for SMM-HSA was determined to be (1.178 ± 0.008) × 10⁴ L·mol⁻¹, which was approximately 7-fold lower than the Ka for SMD-HSA, (8.297 ± 0.010) × 10⁴ L·mol⁻¹ at 298 K . This indicates that SMM has a significantly weaker affinity for HSA compared to SMD .

Protein Binding Sulfonamide Pharmacokinetics Spectroscopy

In Vivo Residue Depletion Kinetics: Sulfamonomethoxine vs. Doxycycline in Poultry

A tissue residue depletion study in Taihe black-bone silky fowls compared the pharmacokinetics of orally administered sulfamonomethoxine (SMM) and doxycycline [1]. The terminal elimination half-life (t½) of SMM in skin/fat was 15.3 ± 4.97 days, significantly longer than in muscle (1.82 ± 1.24 days) and longer than the t½ of doxycycline in the same tissue (6.88 ± 2.06 days) [1]. This resulted in a longer estimated withdrawal time for SMM in skin/fat (27 days) compared to doxycycline in the same matrix (15 days) [1].

Withdrawal Period Residue Depletion Food Safety Pharmacokinetics

Optimal Application Scenarios for Sulfamonomethoxine-d3 in Analytical and Life Science Workflows


Regulatory-Compliant Residue Monitoring in Food of Animal Origin

Sulfamonomethoxine-d3 is the definitive internal standard for quantifying sulfamonomethoxine residues in complex food matrices (e.g., honey, aquatic products, meat, eggs) using LC-MS/MS, as mandated by regulatory bodies like the EU and US FDA for veterinary drug residue control programs [1]. Its use corrects for matrix effects and extraction variability, ensuring that the method's accuracy (recovery) and precision meet the stringent criteria of Commission Decision 2002/657/EC, which is essential for official control laboratories [2].

Pharmacokinetic and Metabolism Studies in Veterinary Species

In veterinary pharmacology research, Sulfamonomethoxine-d3 serves as an indispensable internal standard for the accurate measurement of sulfamonomethoxine concentrations in plasma and tissues during absorption, distribution, metabolism, and excretion (ADME) studies [1]. This enables precise determination of key pharmacokinetic parameters such as half-life, clearance, and bioavailability, which are critical for establishing safe and effective dosing regimens and withdrawal periods in food-producing animals [2].

Multi-Residue Method Development for Environmental Monitoring

For environmental chemists assessing the fate and transport of veterinary pharmaceuticals, Sulfamonomethoxine-d3 can be included as an internal standard in multi-analyte LC-MS/MS methods for quantifying sulfonamide contamination in water, soil, and manure [1]. By compensating for the variable matrix effects inherent in these complex environmental samples, it facilitates the generation of accurate and reproducible data for ecological risk assessments [2].

Method Validation and Quality Control in Contract Research Organizations (CROs)

CROs providing bioanalytical services for the pharmaceutical or food industry utilize Sulfamonomethoxine-d3 for rigorous method validation and routine quality control (QC) sample analysis [1]. Its use ensures the long-term stability and traceability of analytical data, which is a fundamental requirement for studies submitted to regulatory agencies and for maintaining the integrity of high-throughput sample analysis pipelines [2].

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